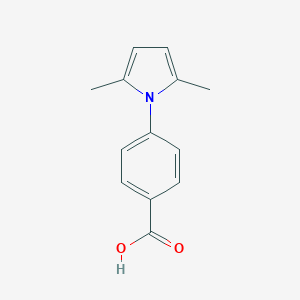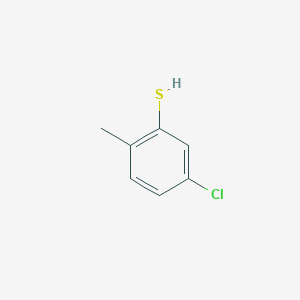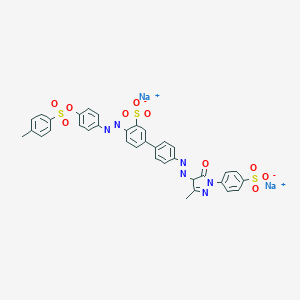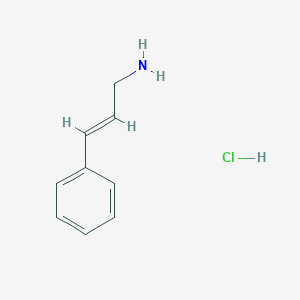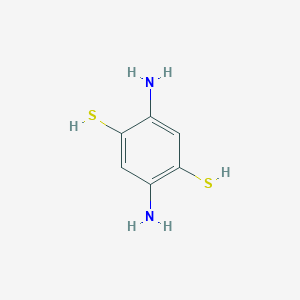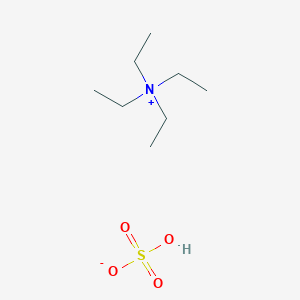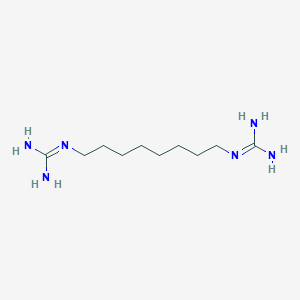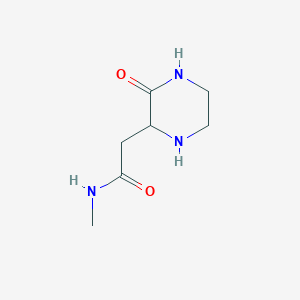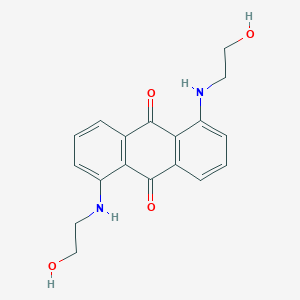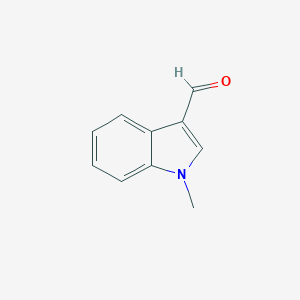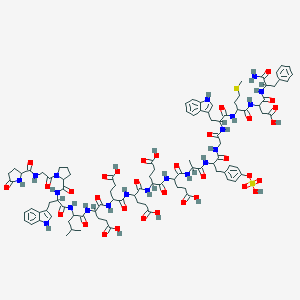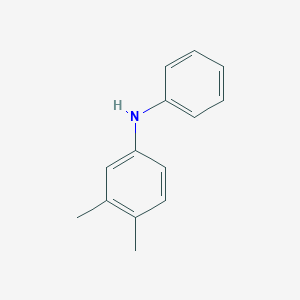![molecular formula C44H84NO8P B096937 1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 19229-69-7](/img/structure/B96937.png)
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate, commonly known as TMA-DPH, is a fluorescent probe that has been widely used in the scientific community to study biological membranes and lipid bilayers.
Scientific Research Applications
TMA-DPH is widely used as a fluorescent probe to study the properties of biological membranes and lipid bilayers. It has been used to measure membrane fluidity, lipid order, and lipid polarity. TMA-DPH has also been used to study the effects of various drugs and toxins on membrane properties.
Mechanism Of Action
TMA-DPH is a polarity-sensitive probe that emits fluorescence when it is incorporated into the hydrophobic region of the lipid bilayer. The fluorescence intensity is sensitive to the polarity of the surrounding environment, and changes in the fluorescence intensity can be used to measure changes in membrane properties.
Biochemical And Physiological Effects
TMA-DPH has been shown to have minimal effects on membrane properties and cell viability at low concentrations. However, at higher concentrations, TMA-DPH can disrupt membrane properties and affect cell viability. It is important to use appropriate concentrations of TMA-DPH in experiments to avoid these effects.
Advantages And Limitations For Lab Experiments
One advantage of TMA-DPH is its high sensitivity to changes in membrane properties. It can be used to measure small changes in membrane fluidity, lipid order, and lipid polarity. However, TMA-DPH is not specific to any particular lipid or membrane component, and its fluorescence intensity can be affected by other factors such as pH and temperature.
Future Directions
For the use of TMA-DPH include the development of new probes and the use of TMA-DPH in combination with other techniques to obtain a more complete understanding of membrane structure and function.
Synthesis Methods
The synthesis of TMA-DPH involves the reaction of 1,3-diphosphoglycerate with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine followed by the addition of trimethylamine and 4-(dimethylamino)pyridine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
properties
CAS RN |
19229-69-7 |
|---|---|
Product Name |
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C44H84NO8P |
Molecular Weight |
786.1 g/mol |
IUPAC Name |
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- |
InChI Key |
DGPLNVRALNGTPE-YEUCEMRASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OP(=O)(OCC[N+](C)(C)C)[O-])COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
1,3-di-O-octadecenylglycero-2-phosphocholine DOE-2-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



